(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClFN2O2S and a molecular weight of 308.80 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a fluorophenylsulfonyl group and a methanamine group.
Preparation Methods
The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The fluorophenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the addition of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is believed to play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter systems or inhibit specific enzymes .
Comparison with Similar Compounds
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c13-11-1-3-12(4-2-11)18(16,17)15-7-5-10(9-14)6-8-15;/h1-4,10H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLBQJUIHDHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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